
3-(Diphenylphosphoryl)-3-methoxyhex-4-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diphenylphosphoryl)-3-methoxyhex-4-en-2-ol is an organic compound characterized by the presence of a diphenylphosphoryl group, a methoxy group, and a hex-4-en-2-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylphosphoryl)-3-methoxyhex-4-en-2-ol typically involves the reaction of diphenylphosphoryl chloride with an appropriate alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Diphenylphosphoryl)-3-methoxyhex-4-en-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Diphenylphosphoryl)-3-methoxyhex-4-en-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Diphenylphosphoryl)-3-methoxyhex-4-en-2-ol involves its interaction with molecular targets through its phosphoryl and methoxy groups. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphoryl azide: Known for its use in peptide synthesis and as a reagent in organic reactions.
Diphenylphosphoryl chloride: A precursor in the synthesis of various phosphoryl compounds.
Methoxyhex-4-en-2-ol: A related alcohol that can be used as a starting material in the synthesis of 3-(Diphenylphosphoryl)-3-methoxyhex-4-en-2-ol.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific reactivity and potential applications that are distinct from other similar compounds. Its ability to participate in diverse chemical reactions and its utility in various research fields highlight its significance.
Propiedades
Número CAS |
922160-74-5 |
|---|---|
Fórmula molecular |
C19H23O3P |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
3-diphenylphosphoryl-3-methoxyhex-4-en-2-ol |
InChI |
InChI=1S/C19H23O3P/c1-4-15-19(22-3,16(2)20)23(21,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h4-16,20H,1-3H3 |
Clave InChI |
BUKJUACGLJZZHS-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(C(C)O)(OC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


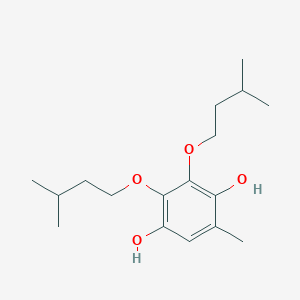
![1-Methyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B12631586.png)
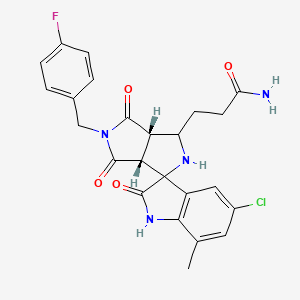
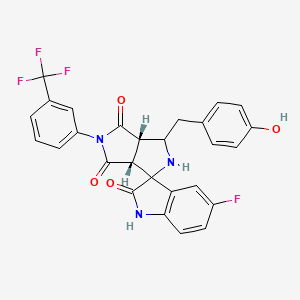

![N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]cyclohexanamine](/img/structure/B12631614.png)
![3-(4,5-dimethylthiazol-2-yl)-5-((1r,4r)-4-morpholinocyclohexyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12631620.png)
![ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12631622.png)
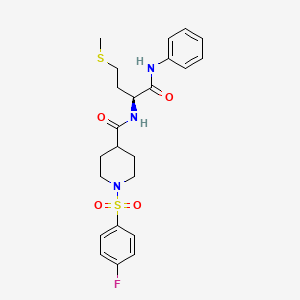

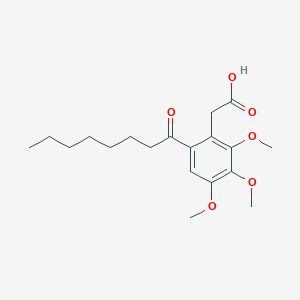
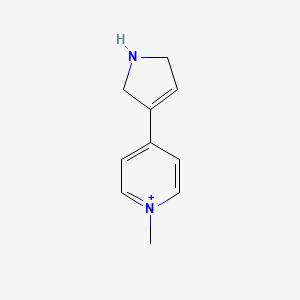
![10-[Bis(4-methoxyphenyl)(phenyl)methoxy]dec-4-EN-1-OL](/img/structure/B12631646.png)

